N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide
説明
N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide, also known as EDBI, is a chemical compound with various scientific research applications. EDBI is a potent inhibitor of the protein-protein interaction between transcription factor HIF-1α and its coactivator p300/CBP. EDBI has been shown to inhibit the transcriptional activity of HIF-1α, a key regulator of the cellular response to hypoxia.
作用機序
N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide acts as a potent inhibitor of the protein-protein interaction between HIF-1α and its coactivator p300/CBP. This interaction is critical for the transcriptional activity of HIF-1α, and inhibition of this interaction leads to the inhibition of HIF-1α transcriptional activity. This, in turn, leads to the inhibition of the cellular response to hypoxia, which is critical for the development and progression of various types of cancer.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to inhibit the transcriptional activity of HIF-1α, this compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects, making it a promising candidate for the development of novel anti-inflammatory therapies.
実験室実験の利点と制限
One of the main advantages of N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide is its specificity for the protein-protein interaction between HIF-1α and p300/CBP. This specificity makes it a valuable tool for studying the cellular response to hypoxia and the development and progression of various types of cancer. However, this compound also has some limitations for lab experiments. For example, this compound is a relatively complex molecule that can be difficult to synthesize, and its activity can be affected by factors such as pH and temperature.
将来の方向性
There are several future directions for the research on N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide. One promising direction is the development of novel cancer therapies based on the inhibition of the protein-protein interaction between HIF-1α and p300/CBP. Another promising direction is the development of novel anti-inflammatory therapies based on the anti-inflammatory effects of this compound. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and to optimize its synthesis and activity for use in lab experiments.
科学的研究の応用
N-ethyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide has been shown to have a wide range of scientific research applications. One of the most promising applications of this compound is in the field of cancer research. HIF-1α is a key regulator of the cellular response to hypoxia, and its overexpression has been linked to the development and progression of various types of cancer. This compound has been shown to inhibit the transcriptional activity of HIF-1α, making it a promising candidate for the development of novel cancer therapies.
特性
IUPAC Name |
N-ethyl-1,3-dioxobenzo[de]isoquinoline-5-sulfonamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-2-15-21(19,20)9-6-8-4-3-5-10-12(8)11(7-9)14(18)16-13(10)17/h3-7,15H,2H2,1H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOUAKFKNSZDQCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC2=C3C(=C1)C=CC=C3C(=O)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。